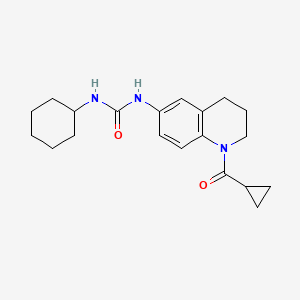

1-Cyclohexyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Cyclohexyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea” is a complex organic compound. It contains a total of 55 bonds, including 28 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 three-membered ring, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), and 1 urea (-thio) derivative .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple ring structures and a variety of bond types. It includes a cyclohexyl group, a cyclopropanecarbonyl group, and a tetrahydroquinolin ring, all connected by a urea derivative .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. For example, its solubility would be influenced by the presence of the polar urea group, while its reactivity could be affected by the aromatic ring and the various other functional groups present in the molecule .

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Facile Synthesis of Tetrahydropyrimido Quinoline Derivatives

Elkholy and Morsy (2006) described the synthesis of tetrahydroquinoline derivatives, including reactions with urea, showcasing the compound's utility in creating diverse chemical structures with potential biological activities Elkholy & Morsy, 2006.

Biginneli-Type Synthesis for Dihydropyrimidinones

Kolosov et al. (2015) explored the synthesis of tetrahydroquinolines through Biginelli-type reactions, providing insight into the compound's role in creating novel chemical structures Kolosov, Kulyk, Al-Ogaili, & Orlov, 2015.

Nitrile Carboxamide Rearrangement Studies

Bischoff, Schroeder, and Gründemann (1982) investigated the nitrile carboxamide rearrangement involving cyclohexanone-2-carboxamide and cyan amide, highlighting the compound's role in facilitating complex chemical transformations Bischoff, Schroeder, & Gründemann, 1982.

Molecular and Structural Analysis

Analysis of Tetrahydroquinoline Derivatives

Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and assessed their antiacetylcholinesterase activity, demonstrating the compound's potential in pharmaceutical applications Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995.

Tetrahydroquinoline and Antimalarial Activity

Opsenica et al. (2015) synthesized tetraoxanes with tetrahydroquinoline structures and evaluated their antimalarial activity, showing the compound's relevance in developing antimalarial agents Opsenica, Radivojevic, Matić, Štajner, Knežević-Ušaj, Djurković-Djaković, & Šolaja, 2015.

Structural Analysis of Quinoline Derivatives

Dyachenko et al. (2019) studied the molecular and crystalline structures of a range of tetrahydroquinoline-3-carbonitriles, providing valuable insights into the structural properties of these compounds Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019.

Biological and Medicinal Applications

Antifungal Properties of Quinoline Derivatives

Gholap et al. (2007) synthesized and evaluated the antifungal properties of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues, indicating the compound's potential in antifungal drug development Gholap, Toti, Shirazi, Kumari, Bhat, Deshpande, & Srinivasan, 2007.

Synthesis of Quinoline Derivatives with Antiproliferative Activities

Mohareb et al. (2022) explored the synthesis of fused quinoline derivatives showing inhibitory effects against cancer cell lines, underscoring the compound's importance in cancer research Mohareb, Ibrahim, Elmetwally, & Gamaan, 2022.

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on this compound could be quite varied. It’s possible that it could be studied for potential medicinal uses, given the biological activity of some similar compounds. Alternatively, it could be used as a starting point for the synthesis of other complex organic compounds .

Propriétés

IUPAC Name |

1-cyclohexyl-3-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2/c24-19(14-8-9-14)23-12-4-5-15-13-17(10-11-18(15)23)22-20(25)21-16-6-2-1-3-7-16/h10-11,13-14,16H,1-9,12H2,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPVSFRRJQYJEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2626417.png)

![1-[2-Chloro-5-(thiomorpholin-4-ylsulfonyl)benzoyl]azepane](/img/structure/B2626424.png)

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2626426.png)

![6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2626430.png)

![3,5-dimethyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,2-oxazole-4-carboxamide](/img/structure/B2626431.png)

![4-methyl-3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2626438.png)

![1-benzyl-N-(furan-2-ylmethyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2626440.png)